molecular formula C18H16N4O2 B2687373 3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 1235079-49-8

3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B2687373
CAS No.: 1235079-49-8
M. Wt: 320.352
InChI Key: IESIGCSVIIJTLM-UHFFFAOYSA-N
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Description

3-(1-(Indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound featuring a benzo[d][1,2,3]triazin-4(3H)-one core substituted at the 3-position with a 1-(indolin-1-yl)-1-oxopropan-2-yl group. This structure combines a planar aromatic triazinone moiety with a chiral indoline-derived side chain, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

3-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-12(17(23)21-11-10-13-6-2-5-9-16(13)21)22-18(24)14-7-3-4-8-15(14)19-20-22/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESIGCSVIIJTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C21)N3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Moiety: This can be achieved through the cyclization of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions.

    Construction of the Benzo[d][1,2,3]triazinone Core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzonitrile, with a diazotizing agent.

    Linkage Formation: The final step involves the coupling of the indoline moiety with the benzo[d][1,2,3]triazinone core through a propan-2-yl linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Piperidine/piperazine groups (e.g., ) improve bioavailability but reduce polarity compared to the indoline-containing target compound. The indolin-1-yl group introduces a rigid, planar structure that may favor DNA or protein binding.
  • Biological Activity: Piperazine-linked derivatives exhibit nematocidal activity , while benzylpiperidinyl analogs are explored for CNS targets .

Physicochemical Properties

Comparative data for select derivatives:

Property Target Compound (Predicted) 3-(Benzylpiperidin-4-yl) 3-(Phenylpiperazinyl-butyl)
Molecular Weight ~350–370 g/mol 320.39 g/mol 377.44 g/mol
Density 1.2–1.3 g/cm³ Not reported 1.28 g/cm³
pKa ~3.0–4.0 Not reported 3.12
Boiling Point ~600–620°C Not reported 605.6°C

Key Observations :

  • The target compound’s predicted pKa (~3.12) aligns with derivatives containing electron-withdrawing groups (e.g., triazinone), favoring solubility in acidic environments .
  • Higher molecular weight and density compared to benzylpiperidinyl analogs suggest increased crystallinity, which may influence formulation stability.

Biological Activity

3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one is a complex organic compound recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an indoline moiety linked to a benzo[d][1,2,3]triazinone core. Its structure contributes to its unique chemical properties and biological activities.

Property Value
IUPAC Name 3-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-1,2,3-benzotriazin-4-one
Molecular Formula C18H16N4O2
Molecular Weight 320.35 g/mol
CAS Number 1235079-49-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites, thus preventing substrate binding and catalytic activity.
  • Receptor Modulation : It can act as either an agonist or antagonist at certain receptors, influencing downstream signaling pathways.

Anticancer Activity

Research indicates that derivatives of triazine compounds exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the modulation of cell cycle regulators and apoptosis-related proteins.

Antidiabetic Effects

The compound has shown promise in modulating glucose metabolism and enhancing insulin sensitivity in preclinical models. Its potential as an antidiabetic agent is supported by studies that indicate a reduction in blood glucose levels in diabetic rats.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress markers. This activity is crucial in protecting cells from damage associated with various diseases, including cancer and diabetes.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of triazine derivatives on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast and colon cancer cells through apoptosis induction mechanisms .

Study 2: Diabetes Management

In a preclinical trial involving diabetic rats, administration of the compound resulted in a notable decrease in fasting blood glucose levels compared to control groups. The mechanism was linked to enhanced insulin receptor signaling pathways .

Q & A

Basic: What are the optimal synthetic routes for 3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one, and how are yields maximized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the functionalization of the benzotriazinone core. Key steps include:

  • Core Formation : Condensation of substituted benzoic acid derivatives with hydrazine to form the triazinone ring, followed by alkylation or acylation at the N3 position .
  • Indolinylpropanone Attachment : Acylation of the triazinone with a propionyl chloride intermediate bearing an indoline moiety. This step often requires refluxing in ethanol with acid catalysts (e.g., p-toluenesulfonic acid) to achieve yields of 65–75% .
  • Optimization : Control of temperature (80–100°C), solvent polarity (ethanol or DMF), and catalyst loading improves yield. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Basic: How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer:

  • Spectroscopy :
    • NMR : The indoline NH proton appears as a singlet at δ 10.2–10.5 ppm, while the triazinone carbonyl (C=O) resonates at ~168–170 ppm in 13C^{13}\text{C} NMR .
    • IR : Stretching vibrations at 1670–1690 cm1^{-1} (triazinone C=O) and 1720–1740 cm1^{-1} (propanone C=O) confirm functional groups .
  • Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N values validate purity .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., Z/E isomerism) using SHELXL-refined structures .

Basic: What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases or oxidoreductases using fluorescence-based assays (e.g., ADP-Glo™ kinase assays) at 10–100 µM concentrations .
  • Antimicrobial Activity : Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify IC50_{50} values .

Advanced: How can computational methods predict binding modes and target selectivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or MOE to model interactions with targets like cyclooxygenase-2 (COX-2) or EGFR kinase. Key steps:
    • Prepare the ligand (protonation states, energy minimization).
    • Define binding pockets using PDB structures (e.g., 1M17 for COX-2).
    • Score poses based on hydrogen bonds (indoline NH with catalytic residues) and hydrophobic contacts (triazinone with ATP-binding pockets) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

Advanced: How can contradictory spectral or bioactivity data be resolved?

Methodological Answer:

  • Spectral Discrepancies :
    • NMR Splitting : Unexpected multiplicity may arise from rotamers. Use variable-temperature NMR (VT-NMR) to coalesce signals .
    • Elemental Analysis : Deviations >0.5% suggest impurities; repurify via column chromatography (silica gel, ethyl acetate/hexane) .
  • Bioactivity Variability :
    • Solubility Issues : Use DMSO stock solutions ≤1% to avoid cytotoxicity artifacts .
    • Metabolic Instability : Test stability in liver microsomes; modify labile groups (e.g., replace ester with amide) .

Advanced: What strategies improve regioselectivity in functionalizing the triazinone core?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro at C8) to direct alkylation to N3 .
  • Catalysis : Use Pd/Cu systems for Sonogashira couplings at C6 (e.g., attaching alkynes to enhance π-stacking in target binding) .
  • Protection/Deprotection : Temporarily protect the indoline NH with Boc groups during acylation to prevent side reactions .

Advanced: How are reaction intermediates characterized to troubleshoot low yields?

Methodological Answer:

  • HRMS : Identify unanticipated byproducts (e.g., dimerization via Michael addition) with mass accuracy <5 ppm .
  • HPLC-MS : Quantify intermediates (e.g., unreacted propionyl chloride) using C18 columns and acetonitrile/water gradients .
  • Kinetic Studies : Monitor reaction progress via in situ IR to optimize time-sensitive steps (e.g., acylation completion at 2 hours) .

Advanced: What are the key considerations for scaling up synthesis without compromising purity?

Methodological Answer:

  • Solvent Selection : Replace ethanol with toluene for easier reflux at scale; use Dean-Stark traps to remove water .
  • Catalyst Recovery : Immobilize p-TsOH on silica gel for reuse across batches .
  • Crystallization : Optimize cooling rates (1–2°C/min) and anti-solvent addition (hexane) to enhance crystal purity .

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